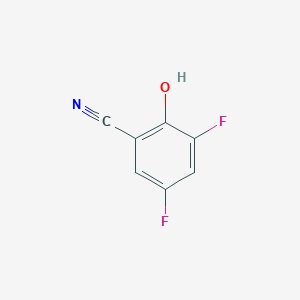

3,5-Difluoro-2-hydroxybenzonitrile

Description

The exact mass of the compound 3,5-Difluoro-2-hydroxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Difluoro-2-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-2-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUYDDDUPBMYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631003 | |

| Record name | 3,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862088-17-3 | |

| Record name | 3,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 862088-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-2-hydroxybenzonitrile (CAS: 862088-17-3)

Introduction: Strategic Value in Medicinal Chemistry

3,5-Difluoro-2-hydroxybenzonitrile is a highly functionalized aromatic building block of significant interest in modern medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group for further derivatization, a nitrile moiety that serves as a versatile chemical handle, and two fluorine atoms, makes it a valuable precursor for complex molecular architectures. The strategic placement of fluorine atoms is a widely recognized strategy in drug design to modulate key pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, characterization methods, and its potential application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

The inherent properties of 3,5-Difluoro-2-hydroxybenzonitrile dictate its handling, reactivity, and analytical characterization. Below is a summary of its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 862088-17-3 | [2] |

| Molecular Formula | C₇H₃F₂NO | [3] |

| Molecular Weight | 155.11 g/mol | N/A |

| Synonyms | 2-Cyano-4,6-difluorophenol | [2] |

| Predicted XlogP | 2.0 | [3] |

| Monoisotopic Mass | 155.01826 Da | [3] |

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts, which is critical for mass spectrometry-based identification during synthesis and quality control.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.02554 |

| [M+Na]⁺ | 178.00748 |

| [M-H]⁻ | 154.01098 |

| [M+NH₄]⁺ | 173.05208 |

| [M+K]⁺ | 193.98142 |

Proposed Synthesis Pathway: A Rationale-Driven Approach

While multiple routes to functionalized hydroxybenzonitriles exist, a robust and logical pathway for 3,5-Difluoro-2-hydroxybenzonitrile proceeds from a commercially available starting material, 2,4-difluorophenol. This multi-step synthesis is designed for regiochemical control and high conversion at each stage.

Caption: Proposed multi-step synthesis of 3,5-Difluoro-2-hydroxybenzonitrile.

Step-by-Step Experimental Protocol

Step 1: Ortho-Formylation via Reimer-Tiemann Reaction

-

Rationale: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4][5] The electron-rich phenoxide, formed under strong basic conditions, directs the electrophilic dichlorocarbene (generated in situ from chloroform) predominantly to the ortho position. The high electron density at the C2 position, activated by the hydroxyl group, favors this regioselectivity.

-

Procedure:

-

To a solution of 2,4-difluorophenol (1.0 eq) in aqueous sodium hydroxide (4.0 eq, ~20% w/v), add chloroform (1.5 eq).

-

Heat the biphasic mixture to 60-65°C with vigorous stirring for 4-6 hours. The reaction is often exothermic and may require initial cooling.[6]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 2-3.

-

Extract the product, 3,5-difluoro-2-hydroxybenzaldehyde, with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Step 2: Formation of the Aldoxime

-

Rationale: The aldehyde is readily converted to an aldoxime by condensation with hydroxylamine. This reaction proceeds under mild conditions and typically gives high yields.[7][8]

-

Procedure:

-

Dissolve the crude 3,5-difluoro-2-hydroxybenzaldehyde (1.0 eq) in ethanol or a similar protic solvent.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium carbonate or sodium acetate (1.2 eq) to neutralize the HCl.

-

Stir the mixture at room temperature or with gentle warming (40-50°C) for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, the product, 3,5-difluoro-2-hydroxybenzaldoxime, often precipitates from the solution upon cooling or addition of water.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 3: Dehydration to the Nitrile

-

Rationale: The final step involves the dehydration of the aldoxime to the corresponding nitrile. Various dehydrating agents can be employed; acetic anhydride is a common and effective choice that forms the nitrile upon heating.[9]

-

Procedure:

-

Suspend the dried 3,5-difluoro-2-hydroxybenzaldoxime (1.0 eq) in acetic anhydride (3.0-5.0 eq).

-

Heat the mixture to reflux (approx. 140°C) for 1-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it carefully onto ice water to quench the excess acetic anhydride.

-

Extract the product, 3,5-Difluoro-2-hydroxybenzonitrile, with a suitable solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel or recrystallization to yield a white to pale cream solid.

-

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to be relatively simple. The hydroxyl proton (-OH) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. Two aromatic protons will be observed in the range of δ 6.8-7.5 ppm. They will appear as doublets of doublets due to coupling with each other (⁴J H-H) and with the two non-equivalent fluorine atoms (³J H-F and ⁴J H-F).

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The nitrile carbon (-CN) is expected in the δ 115-120 ppm region. The aromatic carbons will appear between δ 100-160 ppm, with characteristic large C-F coupling constants (¹J C-F typically > 240 Hz for carbons directly attached to fluorine).

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.[10][11] Two distinct signals are expected for the non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm (relative to CFCl₃). The signals will be split by coupling to each other and to the adjacent aromatic protons.

-

-

Infrared (IR) Spectroscopy: Key characteristic peaks include a broad absorption for the O-H stretch (~3200-3500 cm⁻¹), a sharp and strong absorption for the C≡N stretch (~2220-2240 cm⁻¹), and strong absorptions in the 1000-1300 cm⁻¹ region corresponding to C-F stretching vibrations.[12]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) should be developed to assess the purity of the final compound.

Application in Drug Discovery: A Precursor to Lifitegrast Analogs

3,5-Difluoro-2-hydroxybenzonitrile is a valuable intermediate for the synthesis of complex heterocyclic scaffolds used in drug discovery. One notable application is in the synthesis of the core of Lifitegrast, a lymphocyte function-associated antigen 1 (LFA-1) antagonist used for treating dry eye disease.[13][14]

While many reported syntheses of the Lifitegrast core start with dichlorinated precursors,[13][15] a similar fluorinated analog could be constructed using 3,5-Difluoro-2-hydroxybenzonitrile as a key starting material. The following workflow illustrates a chemically plausible, though hypothetical, pathway to a difluorinated tetrahydroisoquinoline core, a key pharmacophore.[16]

Caption: Plausible route to a key difluorinated tetrahydroisoquinoline scaffold.

This sequence begins with the protection of the reactive phenol as a methyl ether.[12] The nitrile is then reduced to a primary amine.[17] Subsequent reaction with an ethylene equivalent followed by an acid-catalyzed intramolecular cyclization, analogous to the Pictet-Spengler reaction, would yield the desired tetrahydroisoquinoline core.[2][18] This difluorinated scaffold could then be carboxylated and elaborated into a final Lifitegrast analog.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 3,5-Difluoro-2-hydroxybenzonitrile is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: Toxic in contact with skin, harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), protective clothing, and safety goggles or a face shield. All handling of the solid or its solutions should be conducted in a certified chemical fume hood.

-

Handling: Avoid creating dust. Ensure adequate ventilation. In case of contact, immediately wash skin with plenty of water. For eye contact, rinse cautiously with water for several minutes.

-

Toxicology: Upon decomposition or metabolism, it may release hydrogen cyanide.[2] Immediate medical attention is critical in case of significant exposure.

Conclusion

3,5-Difluoro-2-hydroxybenzonitrile is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups. The presence of fluorine atoms provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. The synthetic protocol detailed herein provides a reliable and rational approach to its preparation, and its potential as a precursor to complex heterocyclic systems like those in Lifitegrast highlights its relevance in modern drug discovery programs. Proper handling and adherence to safety protocols are essential when working with this potent and versatile building block.

References

- CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

-

Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). (2023). National Center for Biotechnology Information. [Link]

-

Improved Synthesis Route for Lifitegrast. (2023). ChemistryViews. [Link]

-

Lifitegrast. Wikipedia. [Link]

- WO2019097547A1 - An improved process for the preparation of lifitegrast or salts thereof.

-

Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. (2022). SpringerLink. [Link]

-

Process for the preparation of lifitegrast. (2021). Justia Patents. [Link]

-

Process For Preparation Of 2 Hydroxybenzonitrile. Quick Company. [Link]

- AU2018291553A1 - Process for preparing lifitegrast and intermediates thereof.

- WO2019053607A1 - Process for preparation of lifitegrast.

- WO2020114202A1 - Method for preparing compound lifitegrast.

-

TBAF-catalyzed hydrosilylation for the reduction of aromatic nitriles. (2013). Royal Society of Chemistry. [Link]

-

Reimer–Tiemann reaction. Wikipedia. [Link]

-

3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO). PubChemLite. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Fluorination methods in drug discovery. (2021). Royal Society of Chemistry. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. (2022). YouTube. [Link]

- US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

- US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (2016). National Center for Biotechnology Information. [Link]

-

3,5-Difluoro-2-methoxybenzonitrile (C8H5F2NO). PubChemLite. [Link]

-

Reimer–Tiemann reaction. (2021). L.S.College, Muzaffarpur. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. jk-sci.com [jk-sci.com]

- 3. PubChemLite - 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 8. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 9. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 10. WO2020114202A1 - Method for preparing compound lifitegrast - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 15. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Mass Spectrometry Profiling of 3,5-Difluoro-2-hydroxybenzonitrile

A Strategic Guide for Impurity Analysis and Metabolite Identification

Part 1: Executive Summary & Physicochemical Context

In the landscape of modern medicinal chemistry, 3,5-Difluoro-2-hydroxybenzonitrile serves as a critical pharmacophore scaffold, particularly in the synthesis of Hypoxia-inducible factor (HIF-2α) inhibitors and advanced agrochemicals. Its structural integrity is defined by the electron-withdrawing nitrile and fluorine groups, which significantly acidify the phenolic hydroxyl, altering its behavior in mass spectrometry compared to non-fluorinated phenols.

This guide moves beyond standard operating procedures to provide a mechanistic understanding of how to analyze this molecule. We prioritize Negative Mode Electrospray Ionization (ESI-) as the gold standard for sensitivity, while establishing GC-MS as an orthogonal validation tool for volatile impurities.

Physicochemical Profile

Understanding the molecule's physical properties is the prerequisite for selecting the correct ionization source.

| Property | Value | Mass Spec Implication |

| Monoisotopic Mass | 155.0183 Da | Target for High-Res MS (HRMS) extraction window. |

| pKa (Phenol) | ~5.93 | Critical: The molecule is acidic. It naturally exists as a phenolate ion at neutral pH, making ESI(-) highly sensitive. |

| LogP | ~1.6 - 2.0 | Moderately lipophilic; suitable for Reverse Phase LC (C18 or Phenyl-Hexyl). |

| Boiling Point | ~240°C | High BP suggests GC analysis requires derivatization to prevent peak tailing. |

Part 2: LC-MS/MS Method Development (The Primary Protocol)

Ionization Strategy: The Case for Negative Mode

While many labs default to ESI(+), analyzing 3,5-Difluoro-2-hydroxybenzonitrile in positive mode is methodologically flawed due to poor proton affinity. The electron-withdrawing fluorine atoms and the nitrile group destabilize the formation of

-

Primary Scan Event: ESI(-)

-

Target Ion:

at m/z 154.011 -

Mobile Phase Modifier: Ammonium Acetate (5 mM). Reasoning: Acetate provides a basic buffer relative to the analyte, promoting deprotonation while maintaining volatility.

Chromatographic Separation

Fluorinated aromatics exhibit unique "fluorous" retention characteristics. A standard C18 column is sufficient, but a Phenyl-Hexyl column provides superior selectivity by engaging in

Protocol 1: LC-MS/MS Conditions

-

Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.

-

Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5).

-

Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) here as protic solvents often stabilize phenolate ions in negative mode.

-

Gradient: 5% B to 95% B over 8 minutes.

Fragmentation Mechanism (MS/MS)

Mechanistic knowledge of fragmentation is required to distinguish the analyte from isobaric impurities. The fragmentation of the

Key Fragment Ions:

-

m/z 134.0 (Loss of HF): The most dominant channel. The proximity of the fluorine (C3) to the phenolate oxygen (C2) facilitates a rearrangement and ejection of Hydrogen Fluoride (20 Da).

-

m/z 126.0 (Loss of CO): Characteristic of phenols. Ring contraction occurs, ejecting carbon monoxide (28 Da).

-

m/z 107.0 (Loss of HF + HCN): Secondary fragmentation.

Figure 1: Proposed ESI(-) Fragmentation Pathway for 3,5-Difluoro-2-hydroxybenzonitrile.

Part 3: Orthogonal Analysis via GC-MS

While LC-MS is the primary tool for quantification, GC-MS is essential for identifying non-polar synthesis by-products (e.g., fluorinated benzenes) that do not ionize in ESI.

The Derivatization Imperative

Direct injection of 3,5-Difluoro-2-hydroxybenzonitrile leads to peak tailing due to hydrogen bonding of the free phenol with the GC liner silanols. Silylation is mandatory for robust quantification.

Protocol 2: TMS Derivatization

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Procedure: Dissolve 1 mg sample in 1 mL anhydrous Ethyl Acetate. Add 50 µL BSTFA. Incubate at 60°C for 30 mins.

-

Result: Formation of 3,5-Difluoro-2-(trimethylsiloxy)benzonitrile .

-

Shift: MW increases by 72 Da (Replacement of H with Si(CH₃)₃).

-

New Target Mass: 227.0 Da (

). -

Base Peak: m/z 212 (

, Loss of methyl group from TMS).

-

Part 4: Impurity Profiling & Quality Control

In drug development, "purity" is defined by the absence of specific structural analogs. For this molecule, three specific impurities must be monitored.

| Impurity Type | Origin | Detection Strategy | Target Ion (ESI-) |

| Monofluoro-analog | Incomplete fluorination during synthesis | LC-MS | m/z 136.0 ( |

| Chloro-analog | Use of SOCl₂ or chloro-precursors | LC-MS | m/z 170.0 / 172.0 (Cl isotope pattern) |

| Hydrolysis Product | Hydrolysis of Nitrile to Amide/Acid | LC-MS | m/z 172.0 (Amide) or 173.0 (Acid) |

Analytical Workflow Diagram

The following workflow ensures a self-validating system where LC-MS quantifies the active ingredient and polar impurities, while GC-MS screens for volatile precursors.

Figure 2: Integrated Analytical Workflow for Comprehensive Characterization.

Part 5: References

-

PubChem. (2025).[1][2] 3,5-Difluoro-2-hydroxybenzonitrile (Compound).[3][4] National Library of Medicine. [Link]

-

Kruve, A., et al. (2017). Ionization Efficiency in ESI-MS: The Role of pH and Mobile Phase Additives. Analytical Chemistry. [Link]

-

NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Phenols. NIST Chemistry WebBook, SRD 69. [Link]

-

Holcapek, M., et al. (2010). Structural Analysis of Fluorinated Pharmaceuticals by Mass Spectrometry. Journal of Mass Spectrometry. [Link]

Sources

A Scientist's Guide to the Solubility of 3,5-Difluoro-2-hydroxybenzonitrile: From First Principles to Practical Application

Section 1: Executive Summary

3,5-Difluoro-2-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The efficiency of its use in downstream applications—including reaction kinetics, process scale-up, and, most critically, purification via crystallization—is fundamentally governed by its solubility in organic solvents. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, experimentally determining, and modeling the solubility of this compound. We move beyond a simple data repository to establish the foundational principles of its dissolution, present a self-validating, step-by-step protocol for accurate solubility measurement, and introduce thermodynamic models for data correlation. This document is designed to empower scientists to generate reliable, in-house solubility data essential for robust and optimized chemical process development.

Section 2: Physicochemical Profile & Solubility Principles

To predict and understand the solubility behavior of 3,5-Difluoro-2-hydroxybenzonitrile, one must first analyze its molecular structure.

Molecular Structure: C₇H₃F₂NO[1] Molecular Weight: 155.10 g/mol [2] Appearance: Typically a solid at room temperature.

The molecule possesses several key functional groups that dictate its interaction with various solvents:

-

Hydroxyl (-OH) Group: Acts as both a hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

-

Nitrile (-C≡N) Group: A polar functional group that can act as a hydrogen bond acceptor.

-

Difluorinated Benzene Ring: The aromatic ring provides a nonpolar surface area, allowing for van der Waals interactions. The two fluorine atoms are strong electron-withdrawing groups, influencing the molecule's overall electronic distribution and polarity.

This combination of polar, hydrogen-bonding, and nonpolar characteristics results in a nuanced solubility profile. The interplay of these features with solvent properties is the primary determinant of solubility.[3] The dissolution process is typically endothermic, meaning solubility is expected to increase significantly with a rise in temperature.[3][4]

Caption: Logical relationship of factors governing the solubility of 3,5-Difluoro-2-hydroxybenzonitrile.

Section 3: A Validated Protocol for Experimental Solubility Determination

Accurate solubility data is best obtained experimentally. The isothermal equilibrium "shake-flask" method is a robust and widely accepted technique for this purpose.[5] The following protocol is designed to be self-validating by ensuring equilibrium is reached and confirming the solid-state form of the material.

Experimental Protocol: Isothermal Equilibrium Method

Objective: To determine the equilibrium solubility of 3,5-Difluoro-2-hydroxybenzonitrile in a selected organic solvent at a specified temperature.

Materials & Equipment:

-

3,5-Difluoro-2-hydroxybenzonitrile (high purity)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance (±0.1 mg)

-

Jacketed glass vials with magnetic stir bars

-

Thermostatic water bath with precise temperature control (±0.1 K)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Stock Standards: Accurately prepare a series of standard solutions of the solute in the chosen solvent at known concentrations. These will be used to generate a calibration curve for HPLC analysis.

-

Causality Check: A multi-point calibration curve is essential for ensuring the accuracy and linearity of the analytical method over the expected concentration range.

-

-

Creation of a Saturated Solution: Add an excess amount of solid 3,5-Difluoro-2-hydroxybenzonitrile to a jacketed glass vial containing a known mass or volume of the solvent. "Excess" means enough solid remains undissolved at equilibrium.

-

Causality Check: The presence of undissolved solid is the definition of a saturated solution and is required to ensure equilibrium can be established.

-

-

Equilibration: Place the vial in the thermostatic bath set to the target temperature. Stir the suspension vigorously using the magnetic stirrer. Allow the system to equilibrate for at least 24 hours.

-

Self-Validation Step: To confirm that equilibrium has been reached, take small samples of the supernatant at different time points (e.g., 12, 24, and 36 hours). Analyze their concentrations. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Filtration: Stop the stirring and allow the solid to settle for at least 2 hours while maintaining the temperature. Carefully draw a sample from the clear supernatant using a pre-warmed syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed vial.

-

Causality Check: Pre-warming the syringe and immediate filtration are critical to prevent the solute from crystallizing out of solution due to temperature changes, which would lead to an underestimation of solubility. The filter removes any microscopic solid particles.

-

-

Gravimetric and Dilution Analysis: Record the mass of the collected filtrate. Accurately dilute this sample with a known volume of the solvent to bring its concentration within the range of the HPLC calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using the calibrated HPLC method to determine its precise concentration.

-

Calculation of Solubility: Using the concentration from the HPLC analysis and the dilution factor, calculate the original concentration in the saturated solution. Express the solubility in desired units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

Caption: A self-validating workflow for the isothermal equilibrium solubility determination method.

Section 4: Anticipated Solubility Profile & Data Modeling

While extensive published data for 3,5-Difluoro-2-hydroxybenzonitrile is scarce, a qualitative solubility profile can be anticipated based on its structure. The compound is expected to be soluble in polar organic solvents and poorly soluble in nonpolar solvents and water.

Table 1: Anticipated Solubility Hierarchy and Data Presentation Format

| Solvent Class | Example Solvent | Expected Solubility | Mole Fraction (x) at T (K) | g / 100g Solvent at T (K) |

| Polar Aprotic | Acetone, DMF | High | Experimental Data | Experimental Data |

| Polar Protic | Methanol, Ethanol | Moderate to High | Experimental Data | Experimental Data |

| Ethers | 1,4-Dioxane | Moderate | Experimental Data | Experimental Data |

| Esters | Ethyl Acetate | Moderate | Experimental Data | Experimental Data |

| Aromatic | Toluene | Low to Moderate | Experimental Data | Experimental Data |

| Aliphatic | n-Heptane | Very Low | Experimental Data | Experimental Data |

| Aqueous | Water | Insoluble | Experimental Data | Experimental Data |

Thermodynamic Data Correlation

For process design and optimization, it is invaluable to correlate experimental solubility data with temperature. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose.[6][7][8]

The equation is expressed as: ln(x) = A + (B / T) + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A , B , and C are dimensionless model parameters obtained by fitting the equation to the experimental data.

These parameters encapsulate the thermodynamic behavior of the dissolution process and allow for accurate interpolation of solubility at temperatures not experimentally measured.[4][9] Furthermore, the dissolution enthalpy (ΔHd) and entropy (ΔSd) can be calculated from the solubility data using the van't Hoff equation, providing deeper insight into the thermodynamics of the system.[6][9]

Section 5: Conclusion

A thorough understanding of the solubility of 3,5-Difluoro-2-hydroxybenzonitrile in organic solvents is not merely academic; it is a prerequisite for efficient and scalable chemical process development. This guide has provided the foundational chemical principles governing its solubility, a detailed, self-validating experimental protocol for its determination, and a framework for modeling the resulting data. By empowering researchers to generate high-quality, in-house data, this guide serves as a critical tool for optimizing crystallization processes, improving reaction conditions, and accelerating the path from laboratory discovery to industrial application.

References

-

ResearchGate. Thermodynamic Models for Correlation of Solubility of Hexaquocobalt(II) Bis(p-toluenesulfonate) in Liquid Mixtures of Water and Ethanol from 288.15 to 333.15 K | Request PDF. [Link]

-

PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

PMC. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]

-

PubChem. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204. [Link]

-

ResearchGate. Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene in Methanol + Water Mixed Solvent. [Link]

-

ResearchGate. The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. [Link]

-

DergiPark. Modeling the Solubility of Dihydroxybenzoic Acid and Methylbenzoic Acid Isomers in Supercritical Carbon Dioxide. [Link]

-

LookChem. 3,5-difluoro-4-hydroxybenzonitrile CAS NO.2967-54-6. [Link]

-

RSC Publishing. RSC Advances. [Link]

-

ACS Publications. Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents | Journal of Chemical & Engineering Data. [Link]

- Google Patents.

-

PubChem. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. [Link]

-

PubChemLite. 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO). [Link]

-

PubChem. 2-Hydroxybenzonitrile | C7H5NO | CID 11907. [Link]

-

DergiPark. International Journal of Thermodynamics » Submission » Modeling the Solubility of Dihydroxybenzoic Acid and Methylbenzoic Acid Isomers in Supercritical Carbon Dioxide. [Link]

Sources

- 1. PubChemLite - 3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 2. 3,5-difluoro-4-hydroxybenzonitrile, CasNo.2967-54-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Stability, Storage, and Handling of 3,5-Difluoro-2-hydroxybenzonitrile

[1][2]

CAS: 7507-89-3 Formula: C₇H₃F₂NO Molecular Weight: 155.10 g/mol [1][2]

Executive Summary

3,5-Difluoro-2-hydroxybenzonitrile is a specialized halogenated phenol derivative used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1][2] Its stability profile is defined by two competing electronic forces: the stabilization of the aromatic ring by the electron-withdrawing fluorine atoms and the susceptibility of the phenolic hydroxyl group to oxidation and deprotonation.

This guide provides a chemically grounded protocol for the storage and handling of CAS 7507-89-3, moving beyond generic safety data to address specific degradation mechanisms inherent to its molecular structure.[1][2]

Part 1: Chemical Profile & Intrinsic Stability[2]

To understand the storage requirements, we must first analyze the molecule's reactivity profile.

Electronic Structure and Acidity

The presence of fluorine atoms at the 3 and 5 positions, combined with the nitrile group at the 1 position (ortho to the hydroxyl), significantly alters the electronic landscape compared to non-substituted phenol.

-

Acidity Enhancement: Both the nitrile group (-CN) and the fluorine atoms (-F) are electron-withdrawing groups (EWG).[1][2] They stabilize the phenoxide anion through inductive effects (

).[2] Consequently, the pKa of this molecule is expected to be significantly lower (more acidic, estimated pKa ~5.0–6.[2]0) than unsubstituted phenol (pKa ~10) or 2-hydroxybenzonitrile (pKa ~6.9).[1][2] -

Implication: The compound is strictly incompatible with bases. It will readily deprotonate in the presence of moisture containing trace amines or alkaline particulates, forming a phenoxide salt which is often hygroscopic and more reactive.

Intramolecular Hydrogen Bonding

The ortho positioning of the hydroxyl (-OH) and nitrile (-CN) groups allows for a weak intramolecular hydrogen bond.[1][2]

-

Stability Benefit: This internal "locking" reduces the availability of the hydroxyl proton for intermolecular interactions, providing a modest degree of stability against ambient humidity compared to para-isomers.

-

Solubility: It exhibits lower water solubility and higher solubility in organic solvents (DCM, Ethyl Acetate) compared to its non-fluorinated analogs.[2]

Physical Properties Summary

| Property | Value / Characteristic | Impact on Storage |

| Physical State | Crystalline Solid (White to off-white) | Surface area affects oxidation rate.[1][2] |

| Melting Point | ~140–145°C (Typical for class) | Thermally stable at room temp; melt-degradation is low risk.[1][2] |

| pKa | ~5.5 (Estimated) | High Risk: Reacts with weak bases/carbonates.[1][2] |

| Hygroscopicity | Low to Moderate | Moisture can catalyze nitrile hydrolysis.[1][2] |

Part 2: Degradation Pathways[2]

The shelf-life of 3,5-Difluoro-2-hydroxybenzonitrile is dictated by three primary degradation vectors.

Oxidative Coupling (Quinone Formation)

Phenols are prone to oxidation, forming quinones and colored oligomers.[2][3] While the fluorine atoms deactivate the ring electrophilically, they do not fully prevent radical oxidation of the phenylic hydrogen.

-

Visual Indicator: The material turns from white to yellow, then brown.[2]

-

Mechanism: Formation of a phenoxy radical followed by coupling.

Nitrile Hydrolysis

Under acidic or basic conditions (catalyzed by moisture), the nitrile group can hydrolyze.[2]

-

Step 1: Hydration to the primary amide (3,5-difluoro-2-hydroxybenzamide).[1][2]

-

Step 2: Further hydrolysis to the carboxylic acid (3,5-difluoro-2-hydroxybenzoic acid).[1][2]

-

Note: The electron-poor ring makes the nitrile carbon more electrophilic, potentially accelerating this process compared to non-fluorinated benzonitriles.

Photolytic Degradation

Fluorinated aromatics can be sensitive to UV light, which may induce homolytic cleavage of the C-F bond (rare) or facilitate photo-oxidation of the phenol.[2]

Visualization: Degradation Logic

Caption: Primary degradation vectors. Note that deprotonation (salt formation) is the fastest reaction if exposed to basic environments.[2]

Part 3: Storage Protocols

Based on the chemical profile, the following protocols are mandatory for maintaining purity >98% over extended periods.

Environmental Controls

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows oxidative kinetics.[1][2] While stable at RT, cold storage extends shelf life from months to years.[2] |

| Atmosphere | Inert Gas (Argon or N₂) | Displaces oxygen (prevents quinone formation) and moisture (prevents hydrolysis).[1][2] |

| Container | Amber Glass | Blocks UV light to prevent photo-oxidation.[1][2] |

| Closure | Teflon-lined screw cap + Parafilm | Teflon (PTFE) is inert to fluorinated phenols; prevents moisture ingress.[1][2] |

Handling Workflow (The "Air-Free" Technique)

Because the compound is an acidic phenol, it should be handled to minimize exposure to humid air.[2]

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Sampling: Use a clean, dry stainless steel or porcelain spatula.[2] Avoid iron/steel tools if rust is present, as iron can catalyze phenolic oxidation.[2]

-

Purging: After removing the required amount, backfill the headspace of the container with dry Nitrogen or Argon before resealing.

Storage Decision Tree

Caption: Workflow for receiving and storing 3,5-Difluoro-2-hydroxybenzonitrile. Discoloration triggers a purification requirement.

Part 4: Analytical Monitoring

Trust but verify. Relying solely on storage conditions is insufficient for critical pharmaceutical applications.[2]

Visual Inspection (First Line of Defense)

-

Fail: Yellow, orange, or pink hue (indicates oxidation).[2] Clumping (indicates moisture absorption/hydrolysis).[1][2]

HPLC Method for Purity Assessment

A standard reverse-phase gradient is recommended to separate the phenol from potential hydrophilic hydrolysates (amides/acids).[1][2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH ensures phenol stays protonated for sharp peaks).[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond detection).[1][2]

-

Expected Retention: The carboxylic acid degradant will elute earlier than the parent nitrile due to increased polarity.

1H-NMR Validation

-

Solvent: DMSO-d6.

-

Key Signal: Look for the disappearance of the sharp phenolic proton (often broad, >10 ppm) or the appearance of amide protons (~7-8 ppm broad doublets) indicating hydrolysis.[2]

Part 5: Safety & Toxicology (HSE)[1][2]

While this guide focuses on stability, stability and safety often overlap.[2]

-

Acute Toxicity: Nitriles are generally toxic by ingestion/inhalation due to metabolic release of cyanide, though aryl nitriles are often more stable.[2] Treat as Toxic (Category 3) .[1][2][4][5]

-

Skin Contact: The acidic nature combined with the solvent properties of fluorinated aromatics allows for rapid dermal absorption. Double-gloving (Nitrile) is required.[1][2]

-

Incompatibility: strictly avoid contact with strong oxidizers (peroxides, permanganates) and strong bases (hydroxides, hydrides).[1][2] Reaction with bases generates heat.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22612410, 2-Fluoro-5-hydroxybenzonitrile (Structural Analog Data).[1][2] Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier: Fluorinated Benzonitriles.[2] Retrieved from [Link][1][2]

-

Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols.[2][6] Journal of the American Chemical Society, 133(30), 11482–11484.[2] (Provides context on the reactivity of fluorinated phenols). Retrieved from [Link][1][2]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Deoxyfluorination of Phenols [organic-chemistry.org]

Precision Synthesis of 3,5-Difluoro-2-hydroxybenzonitrile and Derivatives

The following technical guide details the synthesis of 3,5-Difluoro-2-hydroxybenzonitrile (also known as 2-cyano-4,6-difluorophenol) and its functionalized derivatives.

Technical Guide for Medicinal Chemistry Applications

Abstract

This guide provides a comprehensive workflow for the synthesis of 3,5-difluoro-2-hydroxybenzonitrile , a critical scaffold distinct from its widely reported isomer, 3,5-difluoro-4-hydroxybenzonitrile (a key intermediate in HIF-2α inhibitors like Belzutifan). The 2-hydroxy isomer (salicylonitrile) offers unique reactivity for constructing 3-amino-1,2-benzisoxazoles and benzoxazoles , serving as a bioisostere for salicylic acid derivatives in kinase and phosphatase inhibitor design. We detail two primary synthetic routes: a scalable Nucleophilic Aromatic Substitution (SNAr) protocol and a laboratory-scale Magnesium-Mediated Ortho-Formylation sequence.

Retrosynthetic Analysis & Strategy

The synthesis of the 3,5-difluoro-2-hydroxybenzonitrile core relies on exploiting the electronic activation of the benzene ring. We identify two strategic disconnections:

-

Route A (Industrial/Scalable): SNAr Displacement. Utilizing the strong electron-withdrawing nature of the nitrile group to activate the ortho-fluorine in 2,3,5-trifluorobenzonitrile.

-

Route B (Lab-Scale/Accessible): Ortho-Formylation. Functionalizing the electron-rich 2,4-difluorophenol at the sterically accessible ortho-position, followed by functional group interconversion.

Figure 1: Retrosynthetic logic comparing the nucleophilic substitution route (A) and the stepwise formylation route (B).

Core Synthesis Protocols

Method A: Regioselective SNAr of 2,3,5-Trifluorobenzonitrile (Preferred)

This route is preferred for scale-up due to its brevity (one step) and high atom economy. The nitrile group at C1 activates the C2-fluorine towards nucleophilic attack. The C4-position is unsubstituted, and C3/C5 fluorines are meta to the nitrile, making them significantly less reactive.

-

Starting Material: 2,3,5-Trifluorobenzonitrile (CAS: 243128-37-2).

-

Reagents: Potassium Hydroxide (KOH), DMSO or NMP.

Protocol:

-

Setup: Charge a reaction vessel with 2,3,5-trifluorobenzonitrile (1.0 equiv) and DMSO (5 vol).

-

Nucleophile Addition: Cool to 0–5 °C. Add powdered KOH (2.2 equiv) portion-wise to control the exotherm.

-

Note: Use of tert-butoxide (tBuOK) in THF is an alternative if anhydrous conditions are required to minimize hydrolysis of the nitrile.

-

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC.[1] The ortho-fluorine displacement is rapid.

-

Workup: Quench the reaction mixture into ice-cold 1M HCl (pH < 3). The product will precipitate or oil out.

-

Isolation: Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine (3x) to remove DMSO. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from heptane/EtOAc or column chromatography (SiO₂, 0-20% EtOAc/Hexanes).

Validation:

-

19F NMR: The starting material shows three distinct fluorine signals. The product will show two signals (shifted due to the adjacent phenolic OH).

-

Regioselectivity: NOE (Nuclear Overhauser Effect) studies should confirm the proximity of the OH proton to the C3-F, distinguishing it from C4-attack byproducts.

Method B: Ortho-Formylation of 2,4-Difluorophenol

This route utilizes readily available phenol precursors. We employ the magnesium-mediated formylation (Duff-like or Skattebøl conditions) which provides exclusive ortho-selectivity, avoiding para-substitution.

-

Starting Material: 2,4-Difluorophenol.

-

Reagents: MgCl₂, Paraformaldehyde, Triethylamine (Et₃N), Acetonitrile.

Step 1: Formylation

-

Dissolve 2,4-difluorophenol (1.0 equiv) in dry acetonitrile. Add MgCl₂ (1.5 equiv) and Et₃N (3.75 equiv). Stir for 15 min (formation of phenoxide-Mg complex).

-

Add Paraformaldehyde (6.0 equiv) as a solid.

-

Reflux for 3–5 hours. The Mg-template directs the formyl group to the ortho position (C6 of the phenol, which becomes C2 relative to the new substituent).

-

Quench: Cool and add 1M HCl. Extract with ether.

-

Product: 3,5-Difluoro-2-hydroxybenzaldehyde.

Step 2: Conversion to Nitrile

-

Oximation: Treat the aldehyde (1.0 equiv) with Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) and Sodium Acetate (1.5 equiv) in EtOH/H₂O. Stir at RT for 2 hours. Isolate the oxime.

-

Dehydration: Dissolve the crude oxime in Acetic Anhydride (Ac₂O). Heat to reflux for 2 hours (or use SOCl₂ at 0°C for milder conditions).

-

Hydrolysis: The Ac₂O step may acetylate the phenol. Treat the residue with dilute NaOH/MeOH to deprotect the phenol, yielding 3,5-difluoro-2-hydroxybenzonitrile .

Derivatization & Functionalization

The 3,5-difluoro-2-hydroxybenzonitrile scaffold is a versatile "linchpin" intermediate. The adjacent Nitrile and Hydroxyl groups allow for heterocycle formation, while the fluorine atoms allow for further substitution.

Pathway 1: Synthesis of 3-Amino-1,2-Benzisoxazoles

This transformation is critical for accessing anticonvulsant and antipsychotic pharmacophores (e.g., Zonisamide analogs).

-

Mechanism: Nucleophilic attack of hydroxylamine on the nitrile, followed by intramolecular cyclization involving the phenol.

-

Reagents: Acetohydroxamic acid / K₂CO₃ / DMF or Hydroxylamine-O-sulfonic acid.

Pathway 2: O-Alkylation vs. N-Alkylation

The nitrile group decreases the pKa of the phenol, making it a better nucleophile but also susceptible to ambident reactivity (though O-alkylation dominates).

-

Protocol: K₂CO₃, Acetone, Alkyl Halide (R-X).

-

Insight: Use of soft bases (Cs₂CO₃) promotes O-alkylation over N-attack (which would lead to ketenimine forms).

Figure 2: Divergent synthesis pathways from the salicylonitrile core.

Technical Data Summary

| Parameter | 3,5-Difluoro-2-hydroxybenzonitrile | 3,5-Difluoro-4-hydroxybenzonitrile (Isomer) |

| CAS Number | Verify specific isomer CAS (Often 750592-28-2 or similar) | 2967-54-6 |

| Common Role | Salicylonitrile Scaffold (Benzisoxazole precursor) | Belzutifan Intermediate (HIF-2α) |

| Acidity (pKa) | ~6.5 (Enhanced by ortho-CN) | ~7.2 |

| Key 1H NMR | δ ~11.0 (s, OH), ~7.5 (m, Ar-H) | δ ~10.5 (s, OH), ~7.8 (m, Ar-H) |

| IR Signature | 2230 cm⁻¹ (CN), 3200-3400 cm⁻¹ (OH) | 2240 cm⁻¹ (CN), 3200-3400 cm⁻¹ (OH) |

Safety & Handling

-

Nitrile Hazards: While less toxic than simple cyanides, aryl nitriles can release HCN under strong acidic hydrolysis or combustion. Handle in a well-ventilated fume hood.

-

Fluorine Chemistry: The SNAr reaction (Route A) involves displacing fluoride ions.[3] Ensure waste streams are treated with calcium salts to precipitate CaF₂ before disposal.

-

Skin Contact: Phenolic compounds, especially halogenated ones, are rapidly absorbed through the skin and can cause severe burns. Double-gloving (Nitrile/Laminate) is recommended.

References

-

Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde". Organic Syntheses, 82, 64. Link (Describes the Mg-mediated formylation mechanism used in Route B).

-

Xu, R., et al. (2019). "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a HIF-2α Inhibitor for the Treatment of Renal Cell Carcinoma".[3] Journal of Medicinal Chemistry, 62(15), 6876–6893. Link (Provides context on the 4-hydroxy isomer and fluorine substitution patterns).

- Sandmeyer, T. (1884). "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 17(3), 1633–1635.

-

PubChem Compound Summary. "3,5-Difluoro-2-hydroxybenzonitrile". National Center for Biotechnology Information. Link (Verification of chemical structure and identifiers).

-

International Council for Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals". Link (Relevant for handling fluorinated aniline precursors if using diazonium routes).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,5-DIFLUORO-4-HYDROXY-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 3,5-Difluoro-2-hydroxybenzonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer a powerful toolkit for optimizing drug candidates. Within this context, 3,5-Difluoro-2-hydroxybenzonitrile emerges as a highly valuable, yet underexplored, building block with significant potential for the synthesis of novel therapeutics, particularly in the realm of kinase and hypoxia-inducible factor (HIF) pathway inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this versatile intermediate, offering a roadmap for its effective utilization in drug discovery programs.

Physicochemical Properties and Strategic Advantages

3,5-Difluoro-2-hydroxybenzonitrile is a trifunctional aromatic compound featuring a nitrile group, a hydroxyl group, and two fluorine atoms positioned meta to each other and ortho and para to the hydroxyl group. This specific arrangement of functional groups confers a unique set of properties that are highly advantageous for drug development.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NO | PubChem |

| Molecular Weight | 155.11 g/mol | PubChem |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

The presence of two fluorine atoms significantly influences the electronic environment of the aromatic ring, enhancing its stability and modulating the pKa of the hydroxyl group. This can lead to improved binding interactions with target proteins. Furthermore, the nitrile group serves as a versatile synthetic handle, capable of being converted into a variety of other functional groups, including amines, amides, and carboxylic acids, thus providing a gateway to a diverse range of chemical entities.[1] The ortho-hydroxyl group can participate in key hydrogen bonding interactions within a protein's active site and also offers a site for further chemical modification.

Synthesis of 3,5-Difluoro-2-hydroxybenzonitrile: A Plausible and Efficient Route

Proposed Synthetic Pathway

Sources

Methodological & Application

Synthesis of 3,5-Difluoro-2-hydroxybenzonitrile from difluoroaniline

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,5-difluoro-2-hydroxybenzonitrile (CAS: 75618-93-6) starting from 2,4-difluoroaniline . This target compound is a critical pharmacophore in the development of next-generation agrochemicals and liquid crystal displays, often serving as a precursor for benzoxazole-based active pharmaceutical ingredients (APIs).

The synthesis is designed to maximize regioselectivity and safety, addressing the common challenge of ortho-substitution on electron-deficient fluorinated rings. We utilize a three-step sequence:

-

Diazotization-Hydrolysis: Conversion of aniline to phenol.[1]

-

Regioselective Ortho-Formylation: Magnesium-mediated specific ortho-formylation.

-

Oxime Dehydration: Conversion of aldehyde to nitrile.

Retrosynthetic Analysis & Pathway

The strategic disconnection relies on the directing effects of the hydroxyl group. While fluorine is an ortho/para director, the hydroxyl group is a stronger activator. Starting from 2,4-difluoroaniline allows us to install the hydroxyl group, which then directs the formyl group (and subsequently the nitrile) to the only available ortho-position (C6), which corresponds to the C1 position in the final nitrile product.

Figure 1: Retrosynthetic breakdown illustrating the linear assembly from the aniline precursor.[2][3]

Experimental Protocols

Step 1: Synthesis of 2,4-Difluorophenol via Diazotization

Objective: Convert the amino group to a hydroxyl group while preventing azo-coupling side reactions.

Mechanism: The reaction proceeds via the formation of a diazonium salt (

Reagents:

-

2,4-Difluoroaniline (1.0 equiv)

-

Sulfuric Acid (

), 35% aq. solution -

Sodium Nitrite (

), 1.1 equiv -

Urea (quencher)

Protocol:

-

Salt Formation: In a 1L reactor, charge 35%

(500 mL) and cool to 0°C. Slowly add 2,4-difluoroaniline (129 g, 1.0 mol) with vigorous stirring. Ensure the internal temperature remains <10°C. -

Diazotization: Cool the suspension to -5°C. Add a solution of

(76 g in 150 mL water) dropwise via an addition funnel.-

Critical Control Point: Maintain temperature between -5°C and 0°C. Exceeding 5°C risks decomposition and explosion.

-

Stir for 1 hour at 0°C. Verify excess nitrous acid with starch-iodide paper (should turn blue).

-

-

Hydrolysis: Prepare a separate vessel with boiling water (500 mL) containing 5%

.-

Technique: Slowly transfer the cold diazonium solution into the boiling acid solution. This "inverse addition" minimizes side-coupling reactions by keeping the concentration of unreacted diazonium salt low relative to the hot water.

-

-

Isolation: Steam distill the product immediately or cool and extract with Dichloromethane (DCM).

-

Purification: Distillation under reduced pressure (bp ~68°C at 20 mmHg).

Yield: 75-85% Appearance: Colorless to pale yellow liquid.

Step 2: Regioselective Ortho-Formylation

Objective: Install the aldehyde functionality specifically at the C6 position (ortho to OH).

Scientific Rationale: Standard Reimer-Tiemann conditions often suffer from low yields with electron-deficient phenols. We utilize the Magnesium-Mediated Formylation (Duff-Skattebøl modification) . The magnesium ion coordinates with the phenoxide oxygen, acting as a template to direct the paraformaldehyde attack exclusively to the ortho position.

Reagents:

-

2,4-Difluorophenol (1.0 equiv)

-

Magnesium Chloride (

), anhydrous (1.5 equiv) -

Triethylamine (

) (3.75 equiv) -

Paraformaldehyde (6.0 equiv)

-

Acetonitrile (Solvent)

Protocol:

-

Coordination: In a dry flask under

, dissolve 2,4-difluorophenol (130 g, 1.0 mol) in dry acetonitrile (1.0 L). Add -

Addition: Add paraformaldehyde (180 g) in one portion.

-

Reaction: Heat the mixture to reflux (80-82°C) for 4-6 hours. The solution will turn yellow/orange.

-

Monitoring: TLC or HPLC should show disappearance of phenol.

-

-

Quench: Cool to room temperature. Pour into cold 5% HCl (1.5 L) to break the magnesium complex and protonate the product.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallization from Hexane/Ethanol or column chromatography.

Yield: 80-90% Product: 3,5-Difluoro-2-hydroxybenzaldehyde.

Step 3: Conversion to 3,5-Difluoro-2-hydroxybenzonitrile

Objective: Transform the aldehyde into a nitrile functionality.

Method: One-pot formation of the oxime followed by dehydration using Formic Acid/Sodium Formate. This avoids the use of hazardous acetic anhydride or thionyl chloride.

Reagents:

-

3,5-Difluoro-2-hydroxybenzaldehyde (1.0 equiv)

-

Hydroxylamine Hydrochloride (

) (1.2 equiv) -

Sodium Formate (1.5 equiv)

-

Formic Acid (Solvent/Reagent)

Protocol:

-

Condensation: Dissolve the aldehyde (158 g, 1.0 mol) in Formic Acid (600 mL). Add Sodium Formate (102 g) and Hydroxylamine Hydrochloride (83 g).

-

Reflux: Heat the mixture to reflux (100-105°C).

-

Duration: Reflux for 4-8 hours. Monitor by HPLC for the nitrile peak.

-

Isolation: Pour the reaction mixture into ice water (2 L). The product usually precipitates as a solid.

-

Filtration: Filter the solid, wash with copious water to remove acid.

-

Drying: Dry in a vacuum oven at 45°C.

Yield: 85-92% Final Product: 3,5-Difluoro-2-hydroxybenzonitrile (White to off-white crystalline solid).

Process Workflow & Control Strategy

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where process deviation can lead to failure (e.g., explosion risk or impurity formation).

Figure 2: Operational workflow highlighting Critical Control Points (CCPs) for safety and yield optimization.

Data Summary & Troubleshooting

| Step | Reaction | Key Reagents | Typical Yield | Common Failure Mode | Corrective Action |

| 1 | Diazotization | 80% | Formation of tar/diazo-tars | Control temp <5°C; Ensure high acid strength. | |

| 2 | Formylation | 85% | Low conversion; Para-substitution | Use anhydrous reagents; Ensure 1.5eq | |

| 3 | Cyanation | 90% | Incomplete dehydration (Oxime remains) | Increase reflux time; Check stoichiometry of Na-Formate. |

References

-

BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. Retrieved from

-

Google Patents. (2024). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Patent CN103553956B. Retrieved from

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 2024, 101, 542-563.[8] Retrieved from

-

Zhang, et al. (2020).[6] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 5. CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

Synthetic routes to prepare 3,5-Difluoro-2-hydroxybenzonitrile

Technical Application Note: Precision Synthesis of 3,5-Difluoro-2-hydroxybenzonitrile

Abstract & Strategic Overview

The synthesis of 3,5-Difluoro-2-hydroxybenzonitrile (CAS 71985-38-1) presents a specific regiochemical challenge often overlooked in standard fluorophenol functionalization. Unlike its isomer 4-hydroxy-2,6-difluorobenzonitrile (which is readily accessible via nucleophilic aromatic substitution of 2,4,6-trifluorobenzonitrile), the target molecule requires the introduction of a carbon synthone specifically ortho to the hydroxyl group on a 2,4-difluorinated scaffold.

This guide details the Directed Ortho-Formylation Pathway , currently the most robust method for ensuring high regiochemical fidelity (99%+) without the need for difficult isomer separations. We reject the

Key Applications:

-

Precursor for liquid crystal mesogens (negative dielectric anisotropy).[1]

-

Intermediate for kinase inhibitors (e.g., HIF-2

antagonists).[1] -

Building block for benzoxazole-based agrochemicals.[1]

Critical Analysis of Synthetic Pathways

Why the "Obvious" Route Fails

A common error in process design for this molecule is attempting the hydrolysis of 2,4,6-trifluorobenzonitrile.

-

Mechanism:

with hydroxide.[1] -

Outcome: The para-fluorine (C4) is most activated due to the cooperative electron-withdrawing effects of the nitrile and the two ortho-fluorines.

-

Result: The major product is 4-hydroxy-2,6-difluorobenzonitrile , not the desired 2-hydroxy isomer.

The Recommended Route: The Aldehyde Gateway

The most reliable protocol utilizes 2,4-Difluorophenol as the starting material. By exploiting the specific coordination chemistry of magnesium ions, we can direct a formyl group exclusively to the ortho-position (C6), followed by conversion to the nitrile.

Reaction Scheme Logic:

-

Substrate: 2,4-Difluorophenol (Commercially available, inexpensive).[1]

-

Step 1 (C-C Bond Formation): Mg-mediated specific ortho-formylation.[1] The magnesium ion coordinates with the phenoxide oxygen, acting as a template to direct the paraformaldehyde reaction to the ortho position.

-

Step 2 (Functional Group Interconversion): Condensation with hydroxylamine followed by dehydration converts the aldehyde to the nitrile.[1]

Detailed Experimental Protocols

Phase 1: Regioselective Ortho-Formylation

Target Intermediate: 3,5-Difluoro-2-hydroxybenzaldehyde

Reagents:

-

2,4-Difluorophenol (1.0 eq)

-

Anhydrous Magnesium Chloride (

) (1.5 eq)[1] -

Paraformaldehyde (Powder) (2.0 eq)[1]

-

Triethylamine (

) (3.0 eq)[1] -

Solvent: Acetonitrile (

) or THF (Dry)[1]

Protocol:

-

Coordination: In a flame-dried 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2,4-difluorophenol (13.0 g, 100 mmol) in dry MeCN (150 mL).

-

Base Addition: Add

(30.4 g, 300 mmol) dropwise at room temperature. Stir for 15 minutes to generate the phenoxide. -

Magnesium Complexation: Add anhydrous

(14.3 g, 150 mmol) in portions. The reaction is exothermic; allow the internal temperature to stabilize.[1] The mixture will become a slurry as the magnesium-phenoxide complex forms.[1] -

Formylation: Add Paraformaldehyde (6.0 g, 200 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.[1] The starting phenol should be consumed.[1] -

Quench: Cool to

and quench carefully with 1N HCl (200 mL) to break the Mg-complex and protonate the product. -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: The crude yellow solid is usually sufficiently pure (>95%).[1] If necessary, recrystallize from Ethanol/Water.[1]

Phase 2: One-Pot Oximation and Dehydration

Target Product: 3,5-Difluoro-2-hydroxybenzonitrile

Reagents:

-

Intermediate Aldehyde (from Phase 1) (1.0 eq)[1]

-

Hydroxylamine Hydrochloride (

) (1.2 eq)[1] -

Sodium Formate (

) (1.5 eq)[1] -

Formic Acid (

) (Solvent/Reagent)[1]

Protocol:

-

Condensation: In a reaction vessel, suspend 3,5-difluoro-2-hydroxybenzaldehyde (15.8 g, 100 mmol) in Formic Acid (85%, 60 mL).

-

Reagent Addition: Add

(8.3 g, 120 mmol) and -

Reflux: Heat the mixture to reflux (

). -

Monitoring: Continue reflux for 4–8 hours. Monitor the disappearance of the oxime intermediate.[1]

-

Precipitation: Cool the mixture to room temperature and pour into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a solid.[1]

-

Isolation: Filter the solid. Wash with cold water (

mL) to remove residual acid.[1] -

Drying: Dry in a vacuum oven at

.

Process Visualization (DOT Diagram)

The following diagram illustrates the regiochemical logic and workflow.

Caption: Directed synthesis pathway utilizing Magnesium-mediated ortho-formylation to guarantee the 2-hydroxy-3,5-difluoro substitution pattern.

Data Summary & Quality Attributes

| Parameter | Value / Specification | Notes |

| CAS Number | 71985-38-1 | Verify against isomer CAS 2967-54-6 |

| Formula | MW: 155.10 g/mol | |

| Appearance | White to Off-white powder | Turns yellow if traces of aldehyde remain |

| Melting Point | Distinct from 4-hydroxy isomer ( | |

| 1H NMR (DMSO-d6) | OH proton is exchangeable | |

| Regioselectivity | > 99:1 (Ortho:Para) | Controlled by Mg-coordination |

Safety & Handling (HSE)

-

Cyanide Risk: While this route avoids using free cyanide salts (like KCN), the final product is a nitrile.[1] Under strong oxidative or reductive conditions, or thermal decomposition, it may release hazardous nitrogenous gases.[1]

-

Formic Acid: Corrosive and volatile.[1] Perform Phase 2 in a well-ventilated fume hood.

-

Magnesium Waste: The aqueous quench in Phase 1 contains magnesium salts.[1] While generally low toxicity, ensure pH is neutralized before disposal.[1]

-

Skin Contact: Fluorinated phenols are potent skin irritants and can be absorbed transdermally.[1] Double-gloving (Nitrile) is recommended.[1]

References

-

Hansen, T. V., & Skattebøl, L. (2005).[1] "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde." Organic Syntheses, 82, 64. [1]

- Mechanistic basis for Mg-mediated formyl

-

Aldred, R., et al. (1994).[1] "Magnesium-mediated ortho-specific formylation and formylation-acylation of phenols." Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.

- Primary citation for the regioselectivity of the reaction.

-

PubChem Compound Summary. (2024). "3,5-Difluoro-2-hydroxybenzonitrile (CAS 71985-38-1)." National Center for Biotechnology Information.[1] [1]

- Verification of chemical structure and physical properties.

-

Wang, E. C., et al. (2004).[1] "One-pot synthesis of benzonitriles from aldehydes."[1] Tetrahedron Letters, 45(34), 6399-6402.[1]

- Basis for the formic acid mediated dehydr

Sources

Strategic Utilization of 3,5-Difluoro-2-hydroxybenzonitrile in Medicinal Chemistry

CAS: 139102-34-4 | Formula: C₇H₃F₂NO | MW: 155.10 g/mol [1]

Executive Summary & Chemical Profile

3,5-Difluoro-2-hydroxybenzonitrile represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor and agrochemical sectors. Its value lies in the unique electronic and steric properties conferred by the 3,5-difluoro substitution pattern combined with the ortho-cyanophenol motif.

Why This Scaffold Matters

-

Acidity Modulation (pKa Tuning): The phenolic hydroxyl group is significantly more acidic (estimated pKa ~5.5–6.[1][2]5) than unsubstituted phenol (pKa ~10) due to the electron-withdrawing nature of the ortho-cyano and ortho-fluoro groups.[1] This facilitates deprotonation under mild conditions, making it an excellent nucleophile for O-alkylation.[1][2]

-

Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolically labile sites (preventing oxidative metabolism by CYP450 enzymes), extending the half-life of derived pharmacophores.[2]

-

Synthetic Versatility: The ortho-relationship between the hydroxyl and nitrile groups allows for the rapid construction of fused heterocycles, most notably 3-aminobenzofurans , a core motif in anti-inflammatory and antimicrobial agents.

Physicochemical Data Table

| Property | Value / Description | Impact on Synthesis |

| Appearance | White to off-white crystalline solid | Easy to handle; high purity required for catalysis.[1][2] |

| pKa (OH) | ~6.0 (Estimated) | "Sticky" acid; forms tight ion pairs.[1][2] Use polar aprotic solvents (DMF/DMSO).[1][2] |

| LogP | ~1.8 | Moderate lipophilicity; amenable to standard organic extraction.[1][2] |

| Electronic State | Electron-deficient ring | Deactivated towards Electrophilic Aromatic Substitution (EAS); Activated for Nucleophilic attack at the OH.[1][2] |

Application Workflow: The Reaction Landscape

The following diagram illustrates the primary synthetic pathways accessible from this building block.

Figure 1: Divergent synthetic pathways.[1][2] The red arrow indicates the high-value cyclization pathway unique to the 2-hydroxy isomer.

Protocol A: Regioselective O-Alkylation (The Gateway Reaction)

Objective: To attach a solubilizing tail or pharmacophore linker to the C-2 position.[1] Challenge: The electron-deficient nature of the ring reduces the nucleophilicity of the phenoxide oxygen compared to standard phenols. Solution: Use of the "Cesium Effect" in polar aprotic solvents to enhance reactivity.[1][2]

Materials

-

Substrate: 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq)

Step-by-Step Methodology

-

Activation: Charge a round-bottom flask with 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 15 minutes.

-

Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC or LC-MS.[1][2]

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over MgSO₄.[1][2]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity due to Fluorine EWGs | Switch solvent to DMSO; Increase temp to 90°C; Add catalytic KI (Finkelstein condition). |

| O- vs N-Alkylation | Ambident nucleophile (Phenoxide vs Nitrile) | The Phenoxide is kinetically favored.[1][2] Ensure mild base (Carbonate) is used, not Hydride (NaH), to avoid over-activation.[2] |

Protocol B: One-Pot Synthesis of 3-Aminobenzofurans

Objective: To utilize the ortho-hydroxy and nitrile groups to build a fused benzofuran ring.[1] This is a classic "Application Note" reaction for this specific isomer. Mechanism: Sequential O-alkylation followed by a Thorpe-Ziegler cyclization (intramolecular nucleophilic attack of the active methylene on the nitrile).[1]

Materials

-

Substrate: 3,5-Difluoro-2-hydroxybenzonitrile (1.0 eq)

-

Base: K₂CO₃ (2.5 eq) - Excess base is required for the cyclization step.[1]

-

Solvent: Acetone (reflux) or DMF (80°C)

Step-by-Step Methodology

-

Setup: Dissolve the substrate in Acetone (0.1 M).

-

Reagent Addition: Add K₂CO₃ (2.5 eq) and Ethyl Bromoacetate (1.1 eq).

-

Reflux: Heat the mixture to reflux (approx 60°C) for 6–12 hours.

-

Isolation:

Key Insight: This reaction creates a highly functionalized core in a single step.[1][2] The resulting 3-amino group is a versatile handle for further derivatization (e.g., amide coupling).[1][2]

Safety & Handling Guidelines

-

Hazard Identification: Fluorinated benzonitriles are toxic if swallowed or absorbed through the skin.[1][2] The nitrile group poses a risk of cyanide release under strong acidic/metabolic conditions, though the aromatic bond is generally stable.

-

Skin Irritation: The acidic phenol moiety can cause severe skin irritation.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

-

Waste Disposal: Do not mix with strong acids.[1][2] Dispose of as halogenated organic waste.[1][2]

References

-

Benzofuran Synthesis: Padmini, V., et al. "Synthesis and biological evaluation of new benzofuran carboxamide derivatives."[2][7] Journal of Saudi Chemical Society, 2015.[2] (Validates the Thorpe-Ziegler cyclization on 2-hydroxybenzonitriles).[1][2]

-

Reactivity of Fluorinated Phenols: "Nucleophilic Aromatic Substitution of Fluorine Atoms." Journal of Organic Chemistry, 2012.[2][8] (Provides context on the electronic deactivation/activation of fluorinated rings).[1][2]

-

General Properties: PubChem Compound Summary for CID 587204 (3,5-Difluorobenzonitrile derivatives). [1][2][9]

-

Application in Kinase Inhibitors: Zhang, et al. "Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid."[1][2] Journal of Chemical Research, 2020.[2] (Demonstrates handling of similar poly-fluorinated hydroxy-arene scaffolds).

Sources

- 1. N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide | C26H23F2N3O6 | CID 168842984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. m.youtube.com [m.youtube.com]